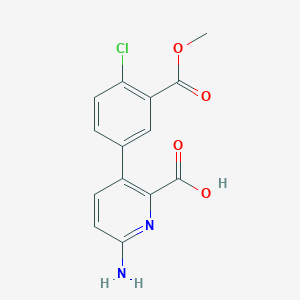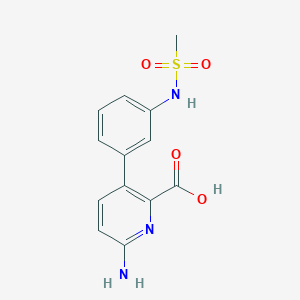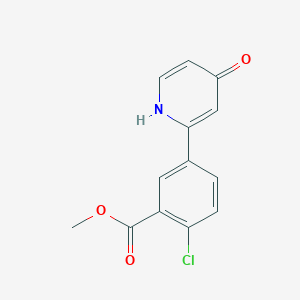
5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% (5-OH-2-MeO-5-TFMP-Py) is a novel compound with potential applications in a wide range of scientific research areas. It is an aromatic heterocyclic compound with a unique structure and properties, which make it an attractive option for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
5-OH-2-MeO-5-TFMP-Py has a wide range of potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds, such as quinazoline derivatives, which have potential applications in drug discovery and development. Additionally, 5-OH-2-MeO-5-TFMP-Py has been used as a ligand in the synthesis of metal complexes, which can be used for the study of various biological processes.
Wirkmechanismus
The mechanism of action of 5-OH-2-MeO-5-TFMP-Py is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, which could lead to changes in biochemical or physiological processes. Additionally, the compound may be able to modulate the activity of certain receptors or ion channels, which could result in changes in the activity of certain cells or tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-OH-2-MeO-5-TFMP-Py have not yet been fully studied. However, preliminary studies suggest that the compound may have anti-inflammatory and antioxidant effects. Additionally, the compound may be able to modulate the activity of certain enzymes and proteins, which could lead to changes in biochemical or physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-OH-2-MeO-5-TFMP-Py in laboratory experiments include its low cost and availability, as well as its unique structure and properties. Additionally, the compound can be synthesized in a laboratory setting with commercially available reagents. The main limitation of using 5-OH-2-MeO-5-TFMP-Py in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
The future directions for 5-OH-2-MeO-5-TFMP-Py research include further studies on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of the compound in drug discovery and development. Finally, further studies are needed to explore the potential of 5-OH-2-MeO-5-TFMP-Py as a starting material for the synthesis of other compounds.
Synthesemethoden
5-OH-2-MeO-5-TFMP-Py can be synthesized using a two-step process. The first step involves the reaction of 5-hydroxy-2-methoxy-5-trifluoromethylphenol with pyridine in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate, which is then converted to 5-OH-2-MeO-5-TFMP-Py in the second step by refluxing the intermediate in the presence of a catalyst, such as palladium chloride. The synthesis of 5-OH-2-MeO-5-TFMP-Py can be carried out in a laboratory setting with commercially available reagents.
Eigenschaften
IUPAC Name |
6-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-12-5-2-8(13(14,15)16)6-10(12)11-4-3-9(18)7-17-11/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQNYKNURAQHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692779 |
Source


|
| Record name | 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine | |
CAS RN |
1261936-56-4 |
Source


|
| Record name | 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














